CGS 21680 Hydrochloride

説明

特性

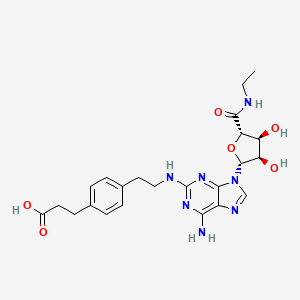

IUPAC Name |

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHVMNOEKKJYJO-MJWSIIAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040999 |

Source

|

| Record name | CGS 21680 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124431-80-7 |

Source

|

| Record name | CGS 21680A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGS 21680 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CGS 21680: A Technical Guide to a Selective Adenosine A2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor critically involved in a myriad of physiological processes.[1][2][3] Its ability to selectively activate the A2AR has made it an invaluable tool in neuroscience, immunology, and cardiovascular research, facilitating the elucidation of A2AR-mediated signaling pathways and the exploration of their therapeutic potential. This document provides a comprehensive technical overview of CGS 21680, including its chemical properties, mechanism of action, quantitative pharmacodynamic data, and detailed experimental protocols for its characterization.

Introduction to CGS 21680

CGS 21680, with the chemical name 2-[p-(2-carboxyethyl)phenylethyl-amino]-5′-N-ethylcarboxamido adenosine, was one of the first highly selective ligands developed to distinguish the A2A adenosine receptor from other adenosine receptor subtypes.[4] It is an analog of adenosine, featuring modifications at the C2 and C5' positions of the purine (B94841) and ribose moieties, respectively, which confer its high affinity and selectivity for the A2AR.[4] The hydrochloride salt of CGS 21680 is commonly used in research.[5]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | [6] |

| Molecular Formula | C23H29N7O6 | [6] |

| Molecular Weight | 499.52 g/mol (free base) | [1] |

| CAS Number | 124182-57-6 (hydrochloride) | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

| Appearance | White solid | [1] |

Mechanism of Action and Signaling Pathway

CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. The A2AR is primarily coupled to the stimulatory G protein, Gs.[7][8] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). This activation leads to the dissociation of Gαs from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][9]

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7][9] PKA, in turn, phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription and mediates many of the physiological responses associated with A2AR activation.[9]

Pharmacodynamic Profile

The pharmacodynamic properties of CGS 21680 have been extensively characterized, demonstrating its high affinity and selectivity for the A2A receptor.

Binding Affinity and Selectivity

The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of CGS 21680 for various adenosine receptor subtypes. The data highlight the compound's significant selectivity for the A2A receptor.

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |

| A2A | Rat (Brain Tissue) | Radioligand Binding | IC50 | 22 | [10] |

| A2A | Human | Radioligand Binding | Ki | 27 | [1][2] |

| A1 | Human | Radioligand Binding | Ki | 290 | [1] |

| A2B | Human | Radioligand Binding | Ki | 67 | [1] |

| A3 | Human | Radioligand Binding | Ki | 88,800 | [1] |

| A2A | Rat (Striatum) | Radioligand Binding ([3H]CGS 21680) | Kd | 17 | [11] |

| A2A | Rat (Hippocampus) | Radioligand Binding ([3H]CGS 21680) | Kd | 58 | [11] |

| A2A | Rat (Cortex) | Radioligand Binding ([3H]CGS 21680) | Kd | 58 | [11] |

Functional Potency

The functional potency of CGS 21680 is typically assessed by measuring its ability to stimulate cAMP production.

| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| cAMP Accumulation | Striatal Slices | EC50 | 110 | [10] |

| Coronary Flow Increase | Isolated Perfused Rat Heart | ED25 | 1.8 | [10] |

| cAMP Stimulation | Not Specified | EC50 | 1.48 - 180 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CGS 21680's activity. The following sections outline standard protocols for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay (Competition)

This protocol determines the affinity of CGS 21680 for the A2A receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the A2A receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM241385), and varying concentrations of CGS 21680. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled A2A ligand).[8]

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

cAMP Accumulation Assay

This functional assay measures the ability of CGS 21680 to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Culture: Culture a suitable cell line stably or transiently expressing the human A2A receptor (e.g., HEK293 or CHO cells) in multi-well plates.

-

Pre-incubation: Prior to agonist stimulation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX or rolipram, to prevent the degradation of cAMP.[12][13]

-

Agonist Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to stimulate cAMP production.[8][13]

-

Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a GloSensor-based assay.[13][14][15]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal response).[8]

In Vivo Applications and Methodologies

CGS 21680 has been utilized in numerous in vivo studies to investigate the physiological roles of the A2A receptor.

Animal Models and Administration

CGS 21680 has been administered to various animal models, primarily rodents, to study its effects on conditions such as Parkinson's disease, Huntington's disease, inflammation, and cardiovascular function.[1][2][16] Administration is typically via intraperitoneal (i.p.) injection, with doses ranging from 0.025 to 10 mg/kg, depending on the specific study and animal model.[3][17] For continuous administration, osmotic minipumps can be implanted subcutaneously.[18]

Example In Vivo Protocol: Assessment of Motor Activity

-

Animal Acclimation: Acclimate the animals to the testing environment to minimize stress-induced behavioral changes.

-

Drug Administration: Administer CGS 21680 or vehicle control via the chosen route (e.g., i.p. injection).

-

Behavioral Assessment: At specified time points after administration, place the animals in an open-field arena or use a specific behavioral test (e.g., rotarod for motor coordination, lever pressing for operant behavior) to quantify motor activity.[17]

-

Data Analysis: Compare the behavioral parameters (e.g., distance traveled, rearing frequency, latency to fall) between the CGS 21680-treated and vehicle-treated groups using appropriate statistical methods.

Conclusion

CGS 21680 remains a cornerstone pharmacological tool for the study of adenosine A2A receptor function. Its high selectivity and well-characterized pharmacodynamic profile enable researchers to probe the intricate roles of A2AR signaling in health and disease. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of CGS 21680 and other A2A receptor modulators, facilitating the ongoing development of novel therapeutics targeting this important receptor.

References

- 1. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]

- 2. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGS-21680 - Wikipedia [en.wikipedia.org]

- 6. Cgs 21680 | C23H29N7O6 | CID 3086599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. benchchem.com [benchchem.com]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. Effects of CGS 21680, a selective adenosine A2A receptor agonist, on allergic airways inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 21680: A Technical Guide to its Pharmacology and Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and highly selective agonist for the adenosine (B11128) A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its ability to preferentially activate the A2A subtype over other adenosine receptors has made it an invaluable tool in pharmacological research to elucidate the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of the pharmacology and binding profile of CGS 21680, including its binding affinities, functional potencies, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visual representations of its mechanism of action are included to support researchers in their study of this important pharmacological agent.

Introduction

CGS 21680, with the chemical name 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine, was one of the first synthetic ligands developed to exhibit high selectivity for the adenosine A2A receptor.[1] This selectivity has been instrumental in characterizing the A2A receptor's functions in various systems, including the cardiovascular, central nervous, and immune systems. The compound is widely used in both in vitro and in vivo studies to investigate the therapeutic potential of targeting the A2A receptor for conditions such as inflammation, neurodegenerative diseases, and ischemic injury.[2]

Binding Profile and Selectivity

The defining characteristic of CGS 21680 is its high binding affinity and selectivity for the adenosine A2A receptor. This is typically quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand by CGS 21680. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor.

Table 1: Binding Affinity (Ki) of CGS 21680 at Adenosine Receptors

| Receptor Subtype | Tissue/Cell Line | Species | Ki (nM) | Reference |

| A2A | Striatum | Rat | 27 | [2] |

| A2A | Striatum | Rat | 15.5 | [3] |

| A2A | PC12 Cells | Rat | 6.7 | |

| A2A | Human Platelets | Human | 285 | [4] |

| A1 | Brain | Rat | >3000 | [3] |

| A2B | CHO Cells | Human | >10000 | [5] |

Note: Lower Ki values indicate higher binding affinity.

The data clearly demonstrates the high selectivity of CGS 21680 for the A2A receptor, with significantly lower affinity for A1 and A2B receptors. This selectivity is crucial for its use as a specific pharmacological probe.

Functional Pharmacology

CGS 21680 acts as an agonist at the A2A receptor, meaning it binds to and activates the receptor, initiating a downstream signaling cascade. The primary signaling pathway for the A2A receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). The potency of CGS 21680 in eliciting this functional response is measured by its half-maximal effective concentration (EC50).

Table 2: Functional Potency (EC50) of CGS 21680

| Assay | Tissue/Cell Line | Species | EC50 (nM) | Reference |

| cAMP Accumulation | Striatal Slices | Rat | 110 | [6] |

| cAMP Accumulation | PC12 Cells | Rat | 64 | |

| Coronary Flow (ED25) | Perfused Heart | Rat | 1.8 | [3] |

| Vasodilation | Various | - | 1.48 - 180 | [2] |

Note: Lower EC50 values indicate higher potency.

Signaling Pathway

Upon binding of CGS 21680, the A2A receptor undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gs. This interaction triggers the exchange of GDP for GTP on the α-subunit of Gs (Gαs), causing its dissociation from the βγ-subunits. The activated Gαs then binds to and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of CGS 21680 for the A2A receptor using a radiolabeled competitor, such as [3H]-CGS 21680 or another suitable A2A receptor ligand.

Materials:

-

Cell membranes expressing the A2A receptor (e.g., from rat striatum or a recombinant cell line).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

-

Adenosine Deaminase (ADA): To degrade endogenous adenosine.

-

Radioligand: e.g., [3H]-CGS 21680.

-

Unlabeled CGS 21680.

-

Non-specific binding control: A high concentration of a non-radiolabeled A2A receptor agonist (e.g., NECA).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes in ice-cold Assay Buffer. The protein concentration should be optimized for the assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

Adenosine Deaminase (final concentration typically 2 U/mL).

-

Serial dilutions of unlabeled CGS 21680 (for the competition curve).

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

For total binding wells, add vehicle instead of unlabeled CGS 21680.

-

For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand.

-

-

Initiate Reaction: Add the membrane suspension to each well to start the binding reaction.

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled CGS 21680 concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a general method for measuring the ability of CGS 21680 to stimulate cAMP production in whole cells.

Materials:

-

Cells expressing the A2A receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation Buffer: e.g., HBSS or PBS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

CGS 21680.

-

cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and wash the cells with Stimulation Buffer. Pre-incubate the cells with Stimulation Buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add serial dilutions of CGS 21680 to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the CGS 21680 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Conclusion

CGS 21680 remains a cornerstone pharmacological tool for the study of adenosine A2A receptor function. Its high affinity and selectivity, coupled with its well-characterized signaling pathway, provide researchers with a reliable means to probe the diverse roles of this receptor in health and disease. The data and protocols presented in this guide offer a solid foundation for the design and execution of experiments aimed at further unraveling the complexities of A2A receptor pharmacology and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

CGS 21680: A Technical Guide to a Cornerstone Adenosine A2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680, a potent and selective adenosine (B11128) A2A receptor agonist, has been an indispensable tool in pharmacological research for decades. Developed by Ciba-Geigy, its discovery was a pivotal moment in the study of the adenosine system, providing a chemical probe to elucidate the physiological and pathological roles of the A2A receptor. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of CGS 21680. It includes a compilation of its binding affinities and functional potencies, detailed experimental protocols for its characterization, and a visualization of its key signaling pathways.

Discovery and History

CGS 21680, with the chemical name 2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine, emerged from the research laboratories of Ciba-Geigy (now Novartis) as part of a program to develop selective adenosine receptor ligands.[1] Its synthesis and initial pharmacological characterization were first reported in the late 1980s.[2] This compound quickly gained prominence due to its high affinity and, crucially, its selectivity for the adenosine A2A receptor over other adenosine receptor subtypes, particularly the A1 receptor.[3][4] This selectivity allowed researchers, for the first time, to specifically probe the functions of the A2A receptor in various physiological systems.

Over the years, CGS 21680 has been instrumental in defining the role of the A2A receptor in the central nervous system, particularly in the basal ganglia, where it is highly expressed.[5] Cornerstone studies using CGS 21680 have established the antagonistic relationship between adenosine A2A and dopamine (B1211576) D2 receptors, a concept that has significant implications for neurodegenerative disorders like Parkinson's disease.[6][7] Its use has extended to cardiovascular, inflammatory, and immunological research, highlighting the widespread physiological influence of A2A receptor signaling.

Pharmacological Profile

CGS 21680 is characterized by its high binding affinity and functional potency at the adenosine A2A receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities of CGS 21680

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Adenosine A2A | [3H]CGS 21680 | Rat Striatum | 27 | 17 | 419 | [8] |

| [3H]CGS 21680 | Human Putamen | - | 22 | 444 | [9] | |

| [3H]CGS 21680 | Rat Hippocampus | - | 58 | 353 | [8] | |

| [3H]CGS 21680 | Rat Cerebral Cortex | - | 58 | 264 | [8] | |

| [3H]CGS 21680 | HEK293 cells (human A2A) | - | - | - | [10] | |

| Adenosine A1 | >1000 | [3] | ||||

| Adenosine A2B | - | [2] | ||||

| Adenosine A3 | >1000 |

Table 2: Functional Potency of CGS 21680

| Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Activation | Rat Striatal Slices | EC50 | 110 | [3][11] |

| PC12 Cells | EC50 | - | [12] | |

| cAMP Formation | Rat Striatal Slices | EC50 | 110 | [11] |

| Coronary Flow Increase | Isolated Perfused Rat Heart | ED25 | 1.8 | [4] |

| Radioligand Binding Inhibition | Rat Brain | IC50 | 22 | [3][4] |

Key Experimental Protocols

The characterization of CGS 21680 has relied on a variety of standardized experimental procedures. Below are detailed methodologies for two of the most common assays.

[3H]CGS 21680 Radioligand Binding Assay

This protocol is a composite of methodologies described in the literature for determining the binding characteristics of ligands to the adenosine A2A receptor using [3H]CGS 21680.[5][10][13][14]

1. Membrane Preparation:

-

Tissues (e.g., rat striatum) or cells expressing the A2A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation (typically 50-100 µg of protein), [3H]CGS 21680 at various concentrations (for saturation assays) or a fixed concentration (for competition assays), and the competing unlabeled ligand (for competition assays).

-

The total assay volume is brought to a final volume (e.g., 200-250 µL) with assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) containing adenosine deaminase (to remove endogenous adenosine).

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2A receptor ligand (e.g., 10 µM NECA).

-

The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

The filters are dried, and the radioactivity retained on the filters is counted using a scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation assays, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

-

For competition assays, the IC50 (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Activity Assay

This protocol outlines a general procedure for measuring the effect of CGS 21680 on adenylyl cyclase activity, a key functional response mediated by A2A receptor activation.[11][12]

1. Cell/Tissue Preparation:

-

Prepare slices of tissue (e.g., rat striatum) or use cultured cells known to express functional A2A receptors.

-

Pre-incubate the slices or cells in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C.

2. Agonist Stimulation:

-

Add CGS 21680 at various concentrations to the prepared tissue slices or cells.

-

A phosphodiesterase inhibitor (e.g., IBMX or rolipram) is often included to prevent the degradation of newly synthesized cAMP.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

3. Termination of Reaction and cAMP Extraction:

-

Terminate the incubation by adding a solution to stop the enzymatic reaction and lyse the cells/tissue (e.g., ice-cold trichloroacetic acid or ethanol).

-

Homogenize or sonicate the samples to ensure complete extraction of cAMP.

-

Centrifuge the samples to remove cellular debris.

4. cAMP Quantification:

-

The amount of cAMP in the supernatant is measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

5. Data Analysis:

-

The concentration of cAMP is normalized to the protein content of the sample.

-

The dose-response curve for CGS 21680-stimulated cAMP accumulation is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined by non-linear regression analysis.

Signaling Pathways

CGS 21680 exerts its effects by activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, the A2A receptor is also known to interact with other signaling cascades, most notably the dopamine D2 receptor pathway.

Caption: Canonical signaling pathway of CGS 21680 via the adenosine A2A receptor.

Caption: General experimental workflow for characterizing CGS 21680.

Conclusion

CGS 21680 remains a gold-standard agonist for the adenosine A2A receptor. Its high affinity and selectivity have made it an invaluable tool for dissecting the complex roles of A2A receptor signaling in health and disease. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent, summarizing its key properties and providing detailed methodologies for its study. The continued use of CGS 21680 in preclinical research will undoubtedly lead to further insights into the therapeutic potential of targeting the adenosine A2A receptor.

References

- 1. CGS-21680C - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

The Adenosine A2A Receptor Agonist CGS 21680: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680, or 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine, is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes.[1][2] Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the role of the A2AR in the central nervous, cardiovascular, and immune systems. Furthermore, the structural scaffold of CGS 21680 has served as a foundational template for the design of novel A2AR agonists with improved therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CGS 21680, detailing the impact of chemical modifications on its binding affinity and functional activity. This document also outlines the experimental protocols for key assays and visualizes critical signaling pathways and workflows to facilitate a deeper understanding for researchers in the field.

Core Structure and Binding Site Interactions

The chemical structure of CGS 21680 is characterized by an adenosine core with two key modifications: a 2-[p-(2-carboxyethyl)phenethylamino] substituent at the C2 position of the adenine (B156593) ring and an N-ethylcarboxamido group at the 5'-position of the ribose moiety.[1] These modifications are crucial for its high affinity and selectivity for the A2AR.

The binding of CGS 21680 to the A2AR involves a complex interplay of interactions with specific amino acid residues within the receptor's binding pocket. The adenosine moiety of CGS 21680 occupies the orthosteric binding site, forming key hydrogen bonds and van der Waals interactions. The N6-amino group of the adenine ring, for instance, is a critical hydrogen bond donor. The ribose hydroxyl groups also form important hydrogen bonds with the receptor.

The selectivity of CGS 21680 for the A2AR over other adenosine receptor subtypes is largely attributed to the interactions of its C2 substituent. This bulky side chain extends into a secondary binding pocket, or vestibule, formed by transmembrane domains and extracellular loops of the A2AR.[3][4][5] Key residues in this vestibule that interact with the C2-phenethylamino group include those in transmembrane helix 2 (TM2) and extracellular loop 2 (EL2).[3][5]

Structure-Activity Relationship (SAR)

The SAR of CGS 21680 has been extensively explored through the synthesis and pharmacological evaluation of a multitude of analogs. These studies have provided valuable insights into the structural requirements for high-affinity binding and potent agonism at the A2AR. The following sections summarize the key SAR findings for modifications at the C2 position, the N6 position, and the ribose moiety.

Data Presentation

The following tables summarize the quantitative SAR data for CGS 21680 and its analogs. Binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays. Functional activity is often reported as the half-maximal effective concentration (EC50) from cAMP accumulation assays.

Table 1: SAR of C2-Substituted CGS 21680 Analogs

| Compound | C2-Substituent | A2A Ki (nM) | A2A EC50 (cAMP, nM) | Selectivity (A1/A2A) |

| CGS 21680 | 2-[p-(2-carboxyethyl)phenethylamino] | 27[6] | 110[7] | 140[1] |

| Analog 1 | 2-(phenethylamino) | 13 | - | 59 |

| Analog 2 | 2-(cyclohexylethylamino) | 22 | - | 530 |

| Analog 3 | 2-(phenylamino) (CV 1808) | 115 | - | 8 |

| Analog 4 | 2-chloro | >1000 | - | - |

| Analog 5 | 2-alkynyl | 4-12 | - | 17-36 |

Table 2: SAR of N6-Substituted CGS 21680 Analogs

| Compound | N6-Substituent | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) |

| CGS 21680 | -NH2 | 27 | 3100 | 140 |

| N6-methyl | -NHCH3 | - | - | - |

| N6-cyclopentyl | -NH-cyclopentyl | 1500 | 0.5 | 0.0003 |

| N6-benzyl | -NH-benzyl | - | - | - |

| N6-(2,2-diphenylethyl) | -NH-CH2CH(Ph)2 | - | - | 30 |

Note: Data for N6-substituted analogs are often based on an adenosine scaffold rather than the full CGS 21680 structure, but provide valuable insights into the general SAR at this position.

Table 3: SAR of Ribose-Modified CGS 21680 Analogs

| Compound | Ribose Modification | A2A Ki (nM) | A3 Ki (nM) | Efficacy (A3) |

| CGS 21680 | 5'-N-ethylcarboxamido | 27 | - | - |

| 5'-deoxy | 5'-H | - | - | - |

| 2'-fluoro | 2'-F | - | - | - |

| 3'-fluoro | 3'-F | - | - | Antagonist |

| 4'-thio | 4'-S | - | Potent Agonist | - |

| (N)-methanocarba | Bicyclic sugar mimic | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR tables.

Radioligand Binding Assay for A2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the A2A adenosine receptor using [3H]CGS 21680 as the radioligand.

Materials:

-

HEK293 cells stably expressing the human A2A adenosine receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 U/mL adenosine deaminase

-

[3H]CGS 21680 (specific activity ~40-60 Ci/mmol)

-

Unlabeled CGS 21680 or other reference A2AR agonist/antagonist (e.g., NECA) for non-specific binding determination

-

Test compounds

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-A2AR cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of [3H]CGS 21680 (final concentration ~2-5 nM), 25 µL of assay buffer, and 50 µL of membrane preparation (5-20 µg protein).

-

Non-specific Binding: 25 µL of [3H]CGS 21680, 25 µL of unlabeled CGS 21680 (final concentration ~10 µM), and 50 µL of membrane preparation.

-

Competitive Binding: 25 µL of [3H]CGS 21680, 25 µL of test compound at various concentrations, and 50 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Detection:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC50) of CGS 21680 and its analogs by measuring their ability to stimulate cyclic AMP (cAMP) production in cells expressing the A2A receptor.

Materials:

-

HEK293 cells stably expressing the human A2A adenosine receptor

-

Cell culture medium

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or 50 µM rolipram) and adenosine deaminase (1 U/mL).[8]

-

CGS 21680 and test compounds

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

Cell lysis buffer (provided with the cAMP kit)

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Plating:

-

Seed HEK293-A2AR cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.

-

Add 50 µL of stimulation buffer containing various concentrations of the test compound or CGS 21680 to the appropriate wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided with the cAMP assay kit.

-

Follow the manufacturer's instructions for the cAMP detection procedure. This typically involves adding detection reagents and incubating for a specified period.

-

-

Data Acquisition:

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Convert the raw signal from the cell lysates to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Synthesis of CGS 21680

The synthesis of CGS 21680 involves a multi-step process starting from commercially available adenosine. A general synthetic scheme is outlined below. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the primary literature.

A key step in the synthesis involves the introduction of the C2 side chain. This is typically achieved through a nucleophilic aromatic substitution reaction on a 2-chloroadenosine (B27285) derivative. The 5'-N-ethylcarboxamido group is introduced by modifying the 5'-hydroxyl group of the ribose.

Mandatory Visualizations

Signaling Pathway of CGS 21680 at the A2A Receptor

Caption: CGS 21680 activates the A2AR, leading to Gs protein-mediated stimulation of adenylyl cyclase and increased cAMP levels.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGS-21680 - Wikipedia [en.wikipedia.org]

- 3. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of CGS 21680: A Technical Guide to its In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

CGS 21680, a potent and selective agonist for the adenosine (B11128) A2A receptor, has been a cornerstone in pharmacological research for decades. Its distinct effects, observed both within controlled laboratory settings (in vitro) and in living organisms (in vivo), have illuminated the multifaceted role of A2A receptor signaling in physiology and pathology. This technical guide provides an in-depth exploration of the dual nature of CGS 21680, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Efficacy and Potency: A Quantitative Overview

The biological activity of CGS 21680 is fundamentally defined by its binding affinity and functional potency at the adenosine A2A receptor. The following tables summarize the key quantitative parameters reported across various experimental systems.

Table 1: In Vitro Binding Affinity and Potency of CGS 21680

| Parameter | Species/Tissue | Value | Reference |

| Ki | Human A2A Receptor | 27 nM | [1] |

| Rat Brain | 27 nM | ||

| Kd | Rat Brain A2A Receptor | 15.5 nM | [2] |

| IC50 | Rat Brain A2A Receptor | 22 nM | [2] |

| EC50 | cAMP formation in rat striatal slices | 110 nM | [3] |

| Coronary flow in isolated rat heart | 1.8 nM (ED25) | [2] | |

| cAMP formation in HEK cells expressing A2A Receptor | 1.48-180 nM |

Table 2: In Vivo Dosage and Administration of CGS 21680

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Spontaneously Hypertensive Rat | Oral (p.o.) | 10 mg/kg | Sustained decrease in blood pressure for up to 24 hr | [2] |

| Rat with Acute Heart Failure | Intravenous (i.v.) infusion | 1.0 µg/kg/min | Increased cardiac output and heart rate; reduced blood pressure and venous resistance | [4] |

| R6/2 Mouse Model of Huntington's Disease | Intraperitoneal (i.p.) | 0.5 mg/kg daily | Modulation of NMDA receptor subunit expression | [5] |

| Rat | Intracerebroventricular (i.c.v.) | 0.25 and 1.0 nmol | Decreased spontaneous motor activity | [6] |

| Lewis Rat with Experimental Autoimmune Neuritis | Intraperitoneal (i.p.) | 1 mg/kg | Exacerbation of the disease | [1] |

| Mouse Model of Graft-versus-Host Disease | Intraperitoneal (i.p.) | Not specified | Increased weight loss, reduced T regulatory cells | [7] |

Key Signaling Pathways Activated by CGS 21680

CGS 21680, upon binding to the A2A receptor, initiates a cascade of intracellular events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. However, its effects are far more pleiotropic, extending to the modulation of other critical signaling networks.

The primary signaling cascade initiated by CGS 21680 binding to the A2A receptor involves the Gs/olf protein-mediated activation of adenylyl cyclase, leading to increased intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is particularly prominent in the striatum.[6]

Recent studies have revealed that CGS 21680 can also modulate the Hippo-YAP signaling pathway, which is crucial for cell proliferation and migration. In the context of corneal epithelial wound healing, A2A receptor activation by CGS 21680 has been shown to promote the nuclear translocation of YAP (Yes-associated protein), a key transcriptional regulator.[8]

In the central nervous system, CGS 21680 has been demonstrated to influence neurotrophic factor signaling. Specifically, it can enhance the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway. This interaction is significant for neuronal survival, neurite outgrowth, and synaptic plasticity, and has been explored as a therapeutic avenue for neurodevelopmental disorders like Rett syndrome.[9]

A critical aspect of A2A receptor function, particularly in the striatum, is its antagonistic interaction with the dopamine (B1211576) D2 receptor. These two receptors can form heterodimers, and the activation of the A2A receptor by CGS 21680 can decrease the affinity of the D2 receptor for dopamine. This interaction is a key mechanism underlying the motor-suppressant effects of CGS 21680 and is a target for therapies in movement disorders.[10][11]

Detailed Experimental Protocols

A clear understanding of the experimental context is crucial for interpreting the effects of CGS 21680. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Experimental Workflow: cAMP Formation Assay

This workflow outlines the general steps for measuring CGS 21680-induced cAMP production in a cell-based assay, a fundamental method for assessing A2A receptor activation.[12]

Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) or Human Embryonic Kidney (HEK) cells are cultured to approximately 80% confluence in appropriate media (e.g., DMEM/F12 with 10% fetal bovine serum).[12]

-

Transfection (if applicable): For cells not endogenously expressing the A2A receptor, they are transfected with a plasmid encoding the human A2A receptor using a suitable transfection reagent like Lipofectamine 2000.[12]

-

Incubation: Cells are incubated for 48 hours post-transfection to allow for receptor expression.[12]

-

Stimulation: After washing with phosphate-buffered saline (PBS), cells are stimulated with various concentrations of CGS 21680 for a defined period (e.g., 30 minutes).

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit, according to the manufacturer's protocol.[12]

-

Data Analysis: The resulting data are used to construct a dose-response curve, from which the EC50 value is calculated.

In Vivo Experimental Workflow: Assessment of Motor Activity in Rodents

This protocol describes a typical experiment to evaluate the effect of systemically administered CGS 21680 on spontaneous motor activity in rats, a common behavioral assay reflecting the central effects of A2A receptor activation.[6]

Methodology:

-

Subjects: Male Sprague-Dawley or Wistar rats are used. They are housed under standard conditions with a 12-hour light/dark cycle.[6][13]

-

Drug Preparation and Administration: CGS 21680 is dissolved in a suitable vehicle (e.g., 2% DMSO for systemic injections, saline for intracranial injections).[14] The drug is administered via the desired route, such as intraperitoneal (i.p.), intracerebroventricular (i.c.v.), or oral gavage, at specified doses.[2][6]

-

Behavioral Testing: Following drug administration, rats are placed in an automated open-field activity chamber. Their horizontal (ambulation) and vertical (rearing) movements are recorded for a predetermined period, typically 30-60 minutes, using infrared photobeam breaks.[6]

-

Data Analysis: The total number of beam breaks for each type of activity is quantified and compared between the CGS 21680-treated groups and the vehicle-treated control group using appropriate statistical tests.

Conclusion

The distinction between the in vivo and in vitro effects of CGS 21680 is not one of contradiction, but rather of complexity. In vitro studies provide a clean, mechanistic understanding of its direct interaction with the A2A receptor and the immediate downstream signaling events. In contrast, in vivo studies reveal the integrated physiological and behavioral consequences of this interaction within a complex biological system, where the A2A receptor's cross-talk with other signaling pathways, such as the dopaminergic system, becomes paramount. A comprehensive appreciation of both perspectives is essential for leveraging the therapeutic potential of targeting the adenosine A2A receptor and for advancing our understanding of its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of CGS 21680, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The A2A receptor agonist CGS 21680 has beneficial and adverse effects on disease development in a humanised mouse model of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An agonist of the adenosine A2A receptor, CGS21680, promotes corneal epithelial wound healing via the YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of CGS 21680 in vivo on dopamine D2 agonist binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine A2A agonist CGS 21680 decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of adenosine A2A receptor stimulation on GABA release from the striatum of young and aged rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intra-accumbens injections of the adenosine A2A agonist CGS 21680 affect effort-related choice behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

CGS 21680 Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum, as well as on various immune and blood cells.[1][2] Its activation initiates a cascade of intracellular signaling events with significant implications for neurotransmission, inflammation, and cellular function. This technical guide provides an in-depth overview of the CGS 21680 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Pathway: The Canonical A2A Receptor-cAMP-PKA Cascade

The primary mechanism of action for CGS 21680 involves the activation of the canonical Gs-protein coupled signaling pathway. Upon binding to the A2A receptor, CGS 21680 induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs/olf.[1] The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[3][4]

This elevation in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[5][6] PKA, in turn, phosphorylates a multitude of downstream targets, a key one being the cAMP response element-binding protein (CREB).[1][5] Phosphorylation of CREB at Serine 133 allows it to recruit transcriptional co-activators and initiate the transcription of genes involved in neuronal plasticity, survival, and inflammatory responses.[1][5]

References

- 1. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGS-21680 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. benchchem.com [benchchem.com]

- 6. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

CGS 21680: A Technical Guide to Receptor Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor selectivity and binding affinity of CGS 21680, a potent and widely studied adenosine (B11128) A₂ₐ receptor agonist. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this compound.

Core Data: Receptor Binding Affinity (Ki Values)

The binding affinity of CGS 21680 for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) has been characterized in numerous studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The data presented below, summarized from multiple radioligand binding assays, highlights the selectivity of CGS 21680 for the A₂ₐ receptor.

| Receptor Subtype | Human Ki (nM) | Species/Cell Line | Radioligand Used | Reference |

| A₁ | 290 | Recombinant (CHO) | [³H]DPCPX | |

| A₂ₐ | 27 | Recombinant (HEK-293) | [³H]CGS 21680 | [1] |

| A₂ₑ | 67 | Recombinant (HEK-293) | [³H]CPX | |

| A₃ | 88,800 | Recombinant (HEK-293) | [¹²⁵I]AB-MECA |

Signaling Pathways

Activation of the adenosine A₂ₐ receptor by an agonist like CGS 21680 primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[2][3]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of CGS 21680's Ki values is typically performed using a radioligand competition binding assay. This method measures the ability of the unlabeled compound (CGS 21680) to displace a radiolabeled ligand that has a known affinity for the receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the adenosine receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).[4]

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[4]

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.[4]

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂ₐ receptors), and varying concentrations of the unlabeled competitor, CGS 21680.[5][6]

-

To determine non-specific binding, a high concentration of a non-radioactive ligand is added to a set of wells.[5]

-

The plate is incubated at a specific temperature (e.g., 22°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]

3. Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[4]

-

The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

The concentration of CGS 21680 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][7]

References

An In-depth Technical Guide to the Cellular Effects of Adenosine A2A Receptor Stimulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] As a therapeutic target, it holds significant promise for conditions ranging from Parkinson's disease to cancer.[1][2] This technical guide provides a comprehensive overview of the cellular effects elicited by A2AR stimulation, with a focus on its signaling pathways, quantitative cellular responses, and the experimental methodologies used to elucidate these effects. We present detailed signaling diagrams, structured data tables, and experimental protocols to serve as a valuable resource for researchers and drug development professionals in the field.

Adenosine A2A Receptor Signaling Pathways

Stimulation of the adenosine A2A receptor initiates a cascade of intracellular events primarily through the canonical Gs-protein pathway, but also engages non-canonical signaling routes. These pathways ultimately dictate the diverse physiological responses mediated by this receptor.

Canonical Gs-cAMP-PKA Pathway

The most well-characterized signaling pathway for the A2AR involves its coupling to the stimulatory G-protein, Gs.[3][4] Upon agonist binding, the A2AR undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][6] PKA, in turn, phosphorylates a variety of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. innoprot.com [innoprot.com]

- 5. Frontiers | Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway [frontiersin.org]

- 6. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 21680 Hydrochloride: An In-depth Technical Guide for Researchers

CAS Number: 124431-80-7

This technical guide provides a comprehensive overview of CGS 21680 hydrochloride, a potent and selective adenosine (B11128) A2A receptor agonist. Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, key experimental data, and detailed protocols for its use in scientific research.

Chemical and Physical Properties

This compound is a synthetic adenosine analogue. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic acid hydrochloride | [1][2] |

| Molecular Formula | C₂₃H₂₉N₇O₆ · HCl | [3][4] |

| Molecular Weight | 535.99 g/mol | [1][3] |

| Appearance | Solid | [5] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | Soluble in DMSO to 100 mM. | [3][5] |

| Storage | Desiccate at -20°C. | [3] |

Mechanism of Action

This compound is a high-affinity, selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR).[1][6] The A2A receptor is primarily coupled to the Gαs subunit of heterotrimeric G proteins.[7][8] Activation of the A2A receptor by an agonist like CGS 21680 initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][7] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[3][8]

The primary signaling pathway is depicted in the diagram below.

Caption: Adenosine A2A Receptor Signaling Pathway.

Beyond the canonical Gαs-cAMP pathway, evidence suggests that A2A receptor activation can also engage other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, and can transactivate neurotrophin receptors like TrkB.[6][9]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound for various adenosine receptor subtypes.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Ligand | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | Species/Tissue | References |

| Adenosine A₂ₐ | CGS 21680 | 11 - 46 | 15.5 | 375 | Rat Brain | [2][7] |

| Adenosine A₂ₐ | CGS 21680 | 27 | - | - | - | [1][6] |

| Adenosine A₁ | CGS 21680 | 500 - 3100 | - | - | - | [2] |

| Adenosine A₃ | CGS 21680 | 600 - 1000 | - | - | - | [2] |

| Adenosine A₂ₑ | CGS 21680 | >10,000 | - | - | - | [2] |

Table 2: Functional Potencies

| Assay | EC₅₀ (nM) | IC₅₀ (nM) | ED₂₅ (nM) | Species/Tissue | References |

| cAMP Stimulation | 1.48 - 180 | - | - | - | [1] |

| cAMP Stimulation | 110 | - | - | Rat Striatal Slices | [7] |

| Adenosine A₂ Receptor Agonism | - | 22 | - | Rat Brain Tissue | [7][10] |

| Coronary Flow Increase | - | - | 1.8 | Isolated Perfused Working Rat Heart | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of [³H]CGS 21680 to adenosine A2A receptors.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell Membranes: From HEK293 cells stably transfected with the human adenosine A2A receptor.

-

Radioligand: [³H]CGS 21680 (specific activity ~30-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 2 U/mL adenosine deaminase.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: this compound or other competing ligands.

-

Filtration Apparatus: 96-well harvester with GF/B glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Prepare cell membranes from A2A receptor-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membranes (10-20 µg protein).

-

50 µL of [³H]CGS 21680 (final concentration ~6 nM).

-

50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or competing ligand at various concentrations.

-

-

Incubation: Incubate the plate at 22°C for 120 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester.

-

Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the Kᵢ of the test compounds.

Intracellular cAMP Measurement Assay

This protocol describes a method to measure the effect of CGS 21680 on intracellular cAMP levels in cultured cells.

Materials:

-

Cells: SH-SY5Y or PC12 cells, which endogenously express adenosine A2A receptors.

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor such as 500 µM IBMX.

-

Agonist: this compound.

-

cAMP Detection Kit: A commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the CGS 21680 concentration and use non-linear regression to determine the EC₅₀ value.

In Vivo Model of Experimental Autoimmune Neuritis (EAN)

This protocol outlines the induction of EAN in Lewis rats and treatment with CGS 21680.

Materials:

-

Animals: Female Lewis rats (6-8 weeks old, 140-160 g).

-

Antigen: Bovine peripheral myelin or a synthetic peptide like P2 protein peptide (53-78).

-

Adjuvant: Complete Freund's Adjuvant (CFA).

-

This compound: Dissolved in PBS.

-

Control Vehicle: PBS.

Procedure:

-

EAN Induction: Emulsify the antigen in CFA and inject subcutaneously into the footpads of the rats.

-

Treatment: Beginning on day 5 post-immunization, administer CGS 21680 (e.g., 1 mg/kg) or vehicle intraperitoneally (i.p.) every two days.[6]

-

Clinical Assessment: Monitor the rats daily for clinical signs of EAN, such as limp tail and limb paralysis, and score the severity.

-

Histological and Immunological Analysis: At the end of the experiment, collect tissues (e.g., sciatic nerve, spleen) for histological analysis of inflammation and demyelination, and for immunological assays such as flow cytometry of immune cell populations.

In Vivo Model of Transient Cerebral Ischemia

This protocol describes a model of stroke in rats and subsequent treatment with CGS 21680.

Materials:

-

Animals: Male rats (e.g., Wistar or Sprague-Dawley).

-

Surgical Equipment: For performing middle cerebral artery occlusion (MCAo).

-

This compound: Dissolved in a suitable vehicle.

Procedure:

-

Induction of Ischemia: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 60 minutes), followed by reperfusion.

-

Treatment: Administer CGS 21680 (e.g., 0.01 or 0.1 mg/kg, i.p.) or vehicle starting 4 hours after the onset of ischemia and continue for a specified duration (e.g., twice daily for 7 days).[6]

-

Neurological Assessment: Evaluate neurological deficits at various time points using a standardized scoring system.

-

Histopathological Analysis: At the end of the study, perfuse the animals and collect brain tissue for analysis of infarct volume, microgliosis, astrogliosis, and neuronal damage.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the adenosine A2A receptor in a wide range of physiological and pathological processes. Its high selectivity and potency make it an ideal agonist for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse effects of A2A receptor activation. Careful consideration of experimental design and appropriate controls are essential for obtaining robust and reproducible data.

References

- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Automated-extraction, high-performance liquid chromatographic method and pharmacokinetics in rats of a highly A2-selective adenosine agonist, CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatographic determination of the adenosine receptor agonist CGS 21680 in blood using on-line solid-phase extraction on a phenylboronic acid support and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

CGS 21680 and its Impact on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. A primary downstream effect of A2AR activation is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the effect of CGS 21680 on cAMP, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to CGS 21680 and the Adenosine A2A Receptor

CGS 21680 is a widely used pharmacological tool in the study of adenosine receptor function.[1][2][3] Its high affinity and selectivity for the A2A receptor make it an invaluable compound for investigating the physiological and pathological roles of this receptor subtype. The adenosine A2A receptor is a member of the Gs-protein coupled receptor family.[4] Upon agonist binding, the A2A receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration.[4] This signaling cascade is integral to the diverse functions of the A2A receptor, which include regulation of inflammation, neurotransmission, and vascular tone.

Quantitative Effects of CGS 21680 on cAMP Levels